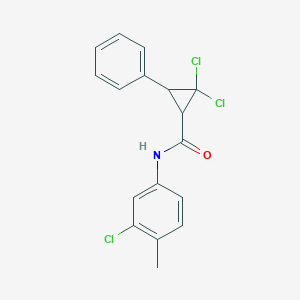![molecular formula C25H21N3O3S B298371 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B298371.png)
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide, also known as PTZ-343, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide exerts its biological effects by binding to and inhibiting histone deacetylases. This leads to the accumulation of acetylated histones, which in turn affects gene expression. The compound has also been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, it has been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide is its high purity and yield, which makes it suitable for use in lab experiments. In addition, it has been found to be relatively stable and easy to handle. However, one limitation of 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide is its cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide in scientific research. One potential application is in the treatment of cancer, where it may be used in combination with other drugs to enhance their efficacy. Another potential application is in the treatment of diabetes, where it may be used to improve insulin sensitivity. In addition, 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide may be used to study the role of histone deacetylases in gene expression and epigenetic regulation.
Conclusion:
In conclusion, 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide is a synthetic compound that has shown potential in various scientific research applications. It possesses anti-inflammatory, anti-cancer, and anti-diabetic properties and exerts its effects by inhibiting histone deacetylases. 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has several advantages and limitations for use in lab experiments and has several potential future directions for research.
Métodos De Síntesis
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide can be synthesized by the reaction of 2-((4-aminophenoxy)methyl)phenol with 3-methyl-4-oxo-2-phenyliminothiazolidine in the presence of acetic acid. The resulting product is then reacted with N-phenylacetyl chloride to obtain 2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has shown potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Propiedades
Nombre del producto |
2-(4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide |
|---|---|
Fórmula molecular |
C25H21N3O3S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-[4-[(E)-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-28-24(30)22(32-25(28)27-20-10-6-3-7-11-20)16-18-12-14-21(15-13-18)31-17-23(29)26-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,29)/b22-16+,27-25? |
Clave InChI |
HZRGEBLDRWVLAF-OORCVBGGSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)/SC1=NC4=CC=CC=C4 |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4 |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)
![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)

